molecular formula C13H21BN2O3 B1391851 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 1355066-82-8

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No. B1391851
M. Wt: 264.13 g/mol
InChI Key: UDDCOFYYHZYBJA-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound that can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Synthesis Analysis

The synthesis of this compound involves a one-step reaction . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of this compound is C15H21BF3NO3 . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

This compound has a boiling point of 73 °C at 15 mm Hg . Its density is 0.912 g/mL at 25 °C . The refractive index is n20/D 1.409 (lit.) . It is soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : Research has focused on synthesizing compounds similar to 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine and analyzing their crystal structures. For instance, studies have detailed the synthesis and characterization of related compounds, confirming structures through spectroscopy and X-ray diffraction, and performing conformational analyses using density functional theory (DFT) (Wu et al., 2021).

Molecular Structure Optimization

  • Density Functional Theory Calculations : Researchers have utilized DFT to optimize molecular structures and compare these with X-ray diffraction values, aiding in understanding the physical and chemical properties of these compounds (Huang et al., 2021).

Antiviral Research

  • Inhibition of Human Dihydroorotate Dehydrogenase : Some studies have discovered antiviral properties in pyrimidine derivatives, including a notable improvement in antiviral activity. These compounds are found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), which is a part of the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Polymer Chemistry

  • Deeply Colored Polymers : Research into polymers containing pyrimidine units shows the creation of deeply colored polymers with potential applications in various fields. These polymers are soluble in common organic solvents and show specific molecular properties, such as unique absorption maxima and bandgaps (Welterlich et al., 2012).

Prochelator Synthesis

  • Synthesis of Prochelators for Oxidative Stress : There are studies focusing on the synthesis of boronate-based prochelators that can react with hydrogen peroxide to release active chelators. These are useful in targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).

Isotope-Labeled Inhibitors

  • Synthesis of Isotope-Labeled HSP90 Inhibitors : Research includes the synthesis of isotopically labeled inhibitors, such as TAK-459, for HSP90, a molecular chaperone involved in the stabilization and proper folding of proteins. This is crucial in understanding the biological mechanisms and potential therapeutic applications of these inhibitors (Plesescu et al., 2014).

Antioxidant Properties

  • Evaluation of Antioxidant Properties : Some studies have synthesized pyrimidine derivatives and evaluated their antioxidant properties, indicating potential applications in fields like pharmacology and nutraceuticals (Rani et al., 2012).

Safety And Hazards

This compound is a flammable liquid and vapour . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDCOFYYHZYBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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